molecular formula C7H6BrN5 B2666546 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 1386506-95-1

3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B2666546
CAS No.: 1386506-95-1
M. Wt: 240.064
InChI Key: CQCNPWPBBOYWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is an aromatic amine derivative featuring a bromine substituent at the 3-position and a tetrazole ring at the 5-position of the benzene ring. Its molecular formula is C₇H₆BrN₅, with a molecular weight of 240.06 g/mol and a CAS registry number of 1386506-95-1 . The tetrazole moiety (a five-membered aromatic ring containing four nitrogen atoms) contributes to its acidity and hydrogen-bonding capabilities, while the bromine atom enhances lipophilicity and steric bulk. This compound is utilized in medicinal chemistry and materials science, particularly as a building block for synthesizing bioactive molecules or coordination polymers .

Properties

IUPAC Name

3-bromo-5-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCNPWPBBOYWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Br)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386506-95-1
Record name 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the following steps:

    Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.

A common synthetic route involves the reaction of 3-bromoaniline with sodium azide in the presence of a suitable catalyst to form the tetrazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The tetrazole ring and aniline group can participate in redox reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group would yield a corresponding aminotetrazole derivative.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline have been tested for their ability to inhibit bacterial growth. Studies have shown that certain tetrazole compounds can effectively combat pathogens such as Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting zones of inhibition comparable to standard antibiotics .

2. Anti-inflammatory Effects
Tetrazole-containing compounds have also been evaluated for their anti-inflammatory properties. In various studies, derivatives have shown significant inhibition of inflammation in animal models. For example, certain tetrazole derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin in reducing paw edema in rats .

3. Analgesic Activity
The analgesic potential of tetrazole derivatives has been explored through various assays. Compounds similar to this compound have exhibited promising results in pain relief models, suggesting their utility in developing new analgesic medications .

Material Science Applications

1. Coordination Chemistry
The unique properties of the tetrazole ring allow for the formation of coordination complexes with transition metals. These complexes can exhibit interesting electronic and magnetic properties, making them suitable for applications in catalysis and materials science.

2. Organic Electronics
Due to their electronic properties, tetrazole derivatives are being investigated for use in organic semiconductors. The incorporation of this compound into organic electronic devices could enhance their performance due to improved charge transport characteristics.

Case Studies

Study Reference Application Focus Key Findings
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus; some compounds showed zones of inhibition comparable to doxycycline.
Anti-inflammatoryCompounds exhibited anti-inflammatory effects comparable to indomethacin in rat models.
Analgesic ActivityDemonstrated pain relief in animal models; potential for new analgesic drug development.

Mechanism of Action

The mechanism of action of 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline with analogs differing in halogen substitution, heterocyclic systems, or functional group placement. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Halogen-Substituted Tetrazolylaniline Derivatives

2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
  • Molecular Formula : C₇H₆FN₅
  • Molecular Weight : 179.16 g/mol
  • CAS : 330841-34-4
  • Key Differences :
    • Bromine is replaced by fluorine, reducing molecular weight and increasing electronegativity.
    • Fluorine’s smaller size and strong electron-withdrawing effect may enhance metabolic stability and binding affinity in drug design compared to bromine .
5-Chloro-2-(1H-tetrazol-5-yl)aniline
  • Molecular Formula : C₇H₆ClN₅
  • Molecular Weight : 195.61 g/mol
  • CAS : 54013-18-2
  • Key Differences :
    • Chlorine at the 5-position (vs. bromine at 3-position) alters steric and electronic profiles.
    • Chlorine’s intermediate electronegativity and size may balance lipophilicity and reactivity .
5-Bromo-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]aniline
  • Molecular Formula : C₈H₈BrN₅S
  • Molecular Weight : 286.15 g/mol
  • CAS : 28401538
  • Key Differences: Tetrazole is methylated and linked via a sulfanyl group at the 2-position.

Heterocyclic System Variants

3-Bromo-5-(oxazol-5-yl)aniline
  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • CAS : 1638604-61-1
  • Key Differences :
    • Tetrazole is replaced by oxazole, an oxygen-containing heterocycle.
    • Oxazole’s lower acidity and reduced hydrogen-bonding capacity may limit use in pH-sensitive applications .
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
  • Molecular Formula : C₉H₉BrN₂O
  • Molecular Weight : 241.09 g/mol
  • CAS : 1807700-37-3
  • Key Differences :
    • Partially saturated oxazole (4,5-dihydro) reduces aromaticity, increasing conformational flexibility.
    • This may enhance binding to flexible protein pockets in biological targets .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Heterocycle Key Feature(s)
3-Bromo-5-(1H-tetrazol-5-yl)aniline C₇H₆BrN₅ 240.06 Br Tetrazole High lipophilicity, strong H-bonding
2-Fluoro-5-(1H-tetrazol-5-yl)aniline C₇H₆FN₅ 179.16 F Tetrazole Enhanced metabolic stability
5-Chloro-2-(1H-tetrazol-5-yl)aniline C₇H₆ClN₅ 195.61 Cl Tetrazole Balanced electronic effects
3-Bromo-5-(oxazol-5-yl)aniline C₉H₇BrN₂O 239.07 Br Oxazole Reduced acidity vs. tetrazole
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline C₉H₉BrN₂O 241.09 Br Dihydrooxazole Increased flexibility

Biological Activity

3-Bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C7_7H6_6BrN5_5
  • Molecular Weight : 240.06 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1386506-95-1

Antitumor Activity

Research indicates that compounds containing tetrazole moieties exhibit promising antitumor activity. For instance, studies have shown that derivatives of tetrazoles can inhibit cancer cell proliferation through various mechanisms. The presence of electron-withdrawing groups significantly enhances the cytotoxic effects against several cancer cell lines.

CompoundCell LineIC50_{50} (µM)
This compoundA431 (skin cancer)< 10
3-Bromo derivativeJurkat (leukemia)< 5

Antimicrobial Activity

Tetrazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that the incorporation of the tetrazole ring enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-Bromo derivativeS. aureus16 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in tumor cells through various signaling pathways.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure of tetrazole derivatives can significantly influence their biological activity. Key findings include:

  • Positioning of Substituents : Electron-withdrawing groups at specific positions on the phenyl ring enhance cytotoxicity.
  • Tetrazole Ring Variations : Different substitutions on the tetrazole ring affect both potency and selectivity towards various biological targets.

Case Studies

Several case studies highlight the effectiveness of 3-bromo derivatives in preclinical models:

  • Case Study on Antitumor Activity :
    • In a study involving human cancer cell lines, the compound demonstrated a significant reduction in cell viability compared to controls.
    • The mechanism was linked to apoptosis induction as confirmed by flow cytometry analyses.
  • Case Study on Antimicrobial Efficacy :
    • A series of experiments showed that the compound exhibited superior antibacterial activity compared to standard antibiotics against resistant strains.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline?

Methodological Answer: The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

  • Cyclization of nitrile precursors : Reacting 3-bromo-5-aminobenzonitrile with sodium azide and ammonium chloride under reflux in a polar solvent (e.g., DMF) to form the tetrazole ring .
  • Alternative route : Coupling brominated aniline intermediates with pre-synthesized tetrazole moieties via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), though this requires careful optimization of protecting groups to avoid side reactions .
  • Critical parameters : Reaction temperature (80–120°C), pH control (weakly acidic to prevent dehalogenation), and purification via recrystallization (methanol/water mixtures yield ~90% purity) .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolve the planar arrangement of the tetrazole and aniline rings. Key parameters include space group P21/cP2_1/c, unit cell dimensions (e.g., a=3.6477A˚,b=16.9661A˚a = 3.6477 \, \text{Å}, \, b = 16.9661 \, \text{Å}), and hydrogen-bonding networks (N–H⋯O/N interactions) .
  • Spectroscopy :
    • 1H^1H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), with NH2_2 signals at δ 4.5–5.0 ppm (broad, exchangeable).
    • IR : Stretching vibrations for NH2_2 (~3400 cm1^{-1}) and tetrazole C=N (~1600 cm1^{-1}) .
  • Mass spectrometry : Exact mass m/zm/z 254.99 (M+H+^+) confirms molecular formula C7H6BrN5C_7H_6BrN_5.

Q. How can discrepancies in reported crystallographic data for tetrazole-aniline derivatives be resolved?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Different crystallization solvents (e.g., methanol vs. acetonitrile) may yield distinct packing arrangements.
  • Protonation states : The tetrazole ring’s tautomeric form (1H vs. 2H) affects bond lengths. Use neutron diffraction or 15N^{15}\text{N}-NMR to clarify proton positions .
  • Refinement protocols : Compare RR-factors and residual electron density maps. For example, R[F2>2σ(F2)]=0.039R[F^2 > 2σ(F^2)] = 0.039 in indicates high reliability .

Q. What mechanistic insights explain tetrazole ring formation under varying reaction conditions?

Methodological Answer:

  • Azide-cyanide cycloaddition : The Huisgen reaction between sodium azide and nitriles proceeds via a [3+2] mechanism. Kinetic studies show rate dependence on Brønsted acidity (HCl accelerates cyclization) .
  • Byproduct analysis : Trace hydrazoic acid (HN3_3) may form under acidic conditions; neutralize with NaHCO3_3 to improve yield.
  • Computational modeling : DFT studies reveal transition-state stabilization via hydrogen bonding in polar solvents (e.g., DMF) .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Substrate screening : Test Buchwald-Hartwig amination or Ullmann coupling using 3-bromo-5-(tetrazol-5-yl)aniline as the aryl halide. Optimize ligand systems (e.g., XPhos for Pd catalysis) .
  • Kinetic profiling : Monitor reaction progress via in-situ IR to detect intermediates (e.g., Pd-π complexes).
  • Competing pathways : The electron-withdrawing tetrazole group may slow oxidative addition; use high-pressure conditions (1–3 atm) to enhance reactivity .

Q. What strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the tetrazole ring occurs in humid environments. Store under inert gas (Ar/N2_2) at −20°C in amber vials .
  • Handling precautions : Use PPE (nitrile gloves, goggles) to prevent skin/eye irritation (Category 2 hazard per GHS) .
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Q. How can the compound’s electronic properties be exploited in materials science?

Methodological Answer:

  • Conductive polymers : Incorporate into polyaniline backbones via electropolymerization. The tetrazole group enhances π-conjugation and redox activity .
  • Coordination chemistry : Use as a ligand for transition metals (e.g., Cu2+^{2+}) to design MOFs. EXAFS and SQUID magnetometry characterize metal-binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.